![molecular formula C6H5N3O B1417534 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 55662-66-3](/img/structure/B1417534.png)
imidazo[1,2-c]pyrimidin-5(6H)-one
描述
3,N(4)-ethenocytosine is an organic heterobicyclic compound. It has a role as a mutagen. It derives from a cytosine. It derives from a hydride of an imidazo[1,2-c]pyrimidine.
作用机制
Target of Action
Imidazo[1,2-c]pyrimidin-5(1h)-one is a compound that has been receiving significant attention in the synthetic chemistry community . .
Mode of Action
It is known that the compound is involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Biochemical Pathways
The compound is known to be involved in various chemosynthetic methodologies, which could potentially influence a wide range of biochemical pathways .
Result of Action
It is known that the compound has a wide range of applications in medicinal chemistry .
生物活性
Imidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs) and its potential antiviral and antifungal properties. This article provides a detailed overview of the biological activity of this compound, supported by recent research findings and data tables.
1. Structure and Synthesis
This compound serves as a core scaffold for developing various bioactive compounds. The synthesis typically involves multiple steps, including cross-coupling reactions and rearrangements, to introduce substituents that enhance biological activity. Recent studies have reported the synthesis of derivatives with modifications at positions 2, 3, 6, or 8 of the this compound structure, which significantly affect their inhibitory potency against CDK2 .
2.1 Inhibition of Cyclin-Dependent Kinases (CDKs)
The most prominent biological activity of this compound is its role as an inhibitor of CDK2, a critical enzyme in cell cycle regulation.
- In vitro Studies : A series of compounds derived from this compound exhibited micro- to submicromolar inhibition against CDK2/cyclin E complexes. The most potent derivative showed an IC50 value in the single-digit micromolar range .
- Binding Mechanism : Isothermal titration calorimetry and co-crystal structure analysis revealed that these compounds bind within the ATP pocket of CDK2, forming hydrogen bonds with key residues such as Leu83 in the hinge region .
2.2 Antiviral Activity
Recent investigations highlighted the antiviral efficacy of this compound analogues against the hepatitis B virus (HBV). Eleven novel dideoxynucleoside analogues demonstrated significant antiviral activity in vitro, suggesting potential for further development as therapeutic agents against HBV .
2.3 Antifungal Activity
Compounds based on this compound have also shown promising antifungal properties. Molecular docking studies indicated potential binding interactions with fungal cytochrome P450 enzymes, particularly CYP51, which could lead to effective treatments against Candida albicans .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is heavily influenced by their structural modifications:
Substituent Position | Effect on Activity |
---|---|
Position 8 | Small substituents enhance potency; larger groups reduce activity |
Positions 2 and 3 | Modifications can improve selectivity and reduce cytotoxicity |
Position 6 | Alterations may impact binding affinity to CDK2 |
4.1 Case Study: CDK2 Inhibition
A study synthesized a series of derivatives with varying substituents at position 8 and evaluated their CDK2 inhibitory activities. The results indicated that compounds with smaller aromatic groups maintained high potency while larger groups diminished effectiveness due to steric hindrance .
4.2 Case Study: Antiviral Activity Against HBV
In another study focused on antiviral properties, several dideoxynucleoside analogues were tested for their ability to inhibit HBV replication in vitro. The most effective compounds demonstrated significant reductions in viral load compared to controls, warranting further investigation into their mechanisms of action and potential clinical applications .
科学研究应用
Cancer Therapy
Cyclin-Dependent Kinase Inhibitors:
The most prominent application of imidazo[1,2-c]pyrimidin-5(6H)-one is its use as a scaffold for developing inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. Research has demonstrated that derivatives of this compound can effectively inhibit CDK2 activity, which is crucial for cell cycle regulation and has implications in cancer treatment.
-
Synthesis and Structure-Activity Relationship (SAR):
A study reported the synthesis of 26 derivatives of this compound, which were tested for their inhibitory activity against CDK2. The findings indicated that small substituents at position 8 generally resulted in potent inhibitors with single-digit micromolar IC50 values, while larger substituents reduced activity. The binding modes revealed significant hydrogen bonding interactions with the hinge region of CDK2, which is critical for inhibitor efficacy . -
Co-Crystal Structure Analysis:
The co-crystal structure of one potent derivative (3b) with CDK2 was solved, providing insights into the binding interactions within the ATP pocket. This study highlighted the potential for further optimization of these compounds to enhance selectivity and potency against other kinases .
Other Therapeutic Applications
Potential in Neurodegenerative Diseases:
Research has also explored the potential of this compound derivatives in treating neurodegenerative diseases by targeting kinases involved in tau phosphorylation and amyloid plaque formation. The selective inhibition of kinases such as DYRK1A could provide therapeutic benefits in conditions like Alzheimer's disease .
Antiparasitic Activity:
Some studies have investigated the antiparasitic properties of this compound derivatives against various parasites. Certain compounds demonstrated activity against Leishmania species, indicating their potential as leads for developing new antimalarial or antiparasitic drugs .
Research Findings and Case Studies
属性
IUPAC Name |
6H-imidazo[1,2-c]pyrimidin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICKXGZWALFYHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971017 | |
Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-66-3, 849035-92-3 | |
Record name | Ethenocytosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55662-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,N(4)-ethanocytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazo[1,2-c]pyrimidin-5(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 849035-92-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism of action can vary depending on the specific derivative and target, research suggests several modes of interaction:
- Inhibition of viral proteins: Some imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside analogues exhibit potent antiviral activity against the Hepatitis B virus (HBV). [] Though the precise mechanism remains unclear, these analogues likely interfere with viral replication by inhibiting key viral proteins.
- Inhibition of cyclin-dependent kinase 2 (CDK2): Certain this compound derivatives demonstrate inhibitory activity against CDK2, a crucial regulator of the cell cycle. [, ] These inhibitors typically bind to the ATP-binding site of CDK2, disrupting its activity and potentially influencing cell cycle progression.
- Interaction with viral capsid proteins: Studies on this compound derivatives against pepper mild mottle virus (PMMoV) indicate interaction with viral capsid proteins (CP). [] This interaction appears to destabilize the virion structure, potentially leading to viral inactivation.
ANone: Research on this compound derivatives as CDK2 inhibitors highlights the impact of substituents at the 8-position on activity:
- Small substituents: Compounds with smaller substituents at the 8-position, such as naphtyl or methoxyphenyl groups, generally exhibit higher potency against CDK2, often with IC50 values in the single-digit micromolar range. []
- Large substituents: Conversely, larger substituents like substituted biphenyls tend to decrease inhibitory activity against CDK2. []
- Sulfonamide scaffold: Incorporation of a sulfonamide scaffold into this compound nucleoside analogues enhances their inactivating activity against PMMoV. [] This suggests the importance of specific structural motifs for targeting different viral proteins.
ANone: Researchers utilize various analytical techniques to characterize and quantify this compound derivatives, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps elucidate the structure and conformation of these compounds. []
- Microscale Thermophoresis (MST): This technique assesses the binding affinity of this compound derivatives to target proteins, as demonstrated in the study on PMMoV. []
- Transmission Electron Microscopy (TEM): TEM helps visualize the impact of this compound derivatives on viral morphology, as demonstrated in the PMMoV study. []
ANone: While the provided research primarily focuses on the synthesis and in vitro activity of this compound derivatives, some studies provide preliminary insights into their cytotoxic effects:
- Cytotoxicity screening: One study evaluated the cytotoxic activity of several newly synthesized this compound derivatives against a panel of tumor cell lines and normal human fibroblasts. [] This study identified two derivatives with promising biological activity and a good therapeutic index, indicating potential for further development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。